N-(6-bromopyridin-2-yl)benzamide
Overview
Description
“N-(6-bromopyridin-2-yl)benzamide” is a chemical compound with the CAS Number: 1153903-18-4 . It has a molecular weight of 277.12 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is N-(6-bromo-2-pyridinyl)benzamide . Its InChI Code is 1S/C12H9BrN2O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) .Physical And Chemical Properties Analysis
“N-(6-bromopyridin-2-yl)benzamide” is a powder with a melting point of 85-87°C .Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry, Pharmacology .
- Summary of the Application : “N-(6-bromopyridin-2-yl)benzamide” derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds are being researched as potential anti-tubercular agents .
- Methods of Application or Experimental Procedures : A series of novel substituted “N-(6-bromopyridin-2-yl)benzamide” derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC 90s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM . Moreover, these compounds were found to be non-toxic to human cells .
properties
IUPAC Name |
N-(6-bromopyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTNXGYMLYOSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromopyridin-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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